molecular formula C19H15ClN4OS2 B2775247 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 671200-04-7

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2775247
CAS No.: 671200-04-7
M. Wt: 414.93
InChI Key: QBCQUFFUZYECRX-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4OS2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-3-2-4-15(9-12)21-17(25)11-27-19-23-22-18-24(19)16(10-26-18)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCQUFFUZYECRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex heterocyclic molecule that exhibits a range of biological activities due to its unique structural features. This compound integrates a thiazole ring fused with a triazole ring and a chlorophenyl substituent, which enhances its reactivity and potential interactions with biological targets.

Structural Features

The compound's structure can be summarized as follows:

Feature Description
IUPAC Name 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide
Molecular Formula C₁₉H₁₅ClN₄OS₂
Key Functional Groups Thiazole, Triazole, Amide

Biological Activities

Research indicates that this compound possesses diverse biological activities, including:

  • Antimicrobial Activity : The thiazolo[2,3-c][1,2,4]triazole scaffold has been associated with significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this scaffold can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : In vitro studies have demonstrated that related compounds exhibit potent anticancer effects against multiple cancer cell lines. For example, derivatives containing similar thiazole-triazole structures have shown promising results in inhibiting cancer cell proliferation without adversely affecting normal somatic cells .
  • Anti-inflammatory Effects : The presence of the thiazole ring contributes to anti-inflammatory properties observed in some derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is known to bind effectively to certain enzymes' active sites, inhibiting their activity. This mechanism is particularly relevant in antimicrobial action where the inhibition of fatty acid biosynthesis enzymes (like FabI) disrupts bacterial growth .
  • Receptor Interaction : Some studies suggest that the compound may also modulate receptor signaling pathways, which could lead to altered cellular responses associated with cancer progression or inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide:

  • Antimicrobial Evaluation : A study reported that derivatives showed minimum inhibitory concentrations (MICs) against E. coli and S. aureus, indicating strong antibacterial activity. The most active derivatives had MIC values as low as 16 μg/mL .
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that specific derivatives exhibited over 70% inhibition in cell viability at concentrations below 10 µM without significant toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that modifications on the chlorophenyl moiety significantly influenced the anticancer efficacy of the compounds. For instance, the introduction of electron-withdrawing groups enhanced activity against leukemia cell lines .

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives of thiazole and triazole compounds often exhibit varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Efficacy

In one study, the compound was evaluated for its minimum inhibitory concentrations (MICs) against several bacterial strains. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, with MIC values ranging from 0.98 to 3.9 µg/mL for certain strains, indicating strong potential for therapeutic applications in treating bacterial infections .

Antifungal Properties

The compound also exhibits antifungal activity, which is crucial in addressing fungal infections that are resistant to conventional treatments. Its mechanism may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Case Study: Fungal Strain Testing

A comparative analysis revealed that certain derivatives displayed significant inhibitory effects against common fungal pathogens such as Candida albicans, with IC50 values around 20 µM . This suggests a promising avenue for the development of antifungal agents based on this compound.

Anticancer Potential

The anticancer properties of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide have been explored in various studies. The presence of thiazole and triazole rings is associated with the ability to induce apoptosis in cancer cells.

Case Study: Colon Carcinoma

In vitro studies on colon carcinoma cell lines (HCT116) indicated that the compound induces apoptosis with an IC50 value of 6.2 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways and inhibition of cell proliferation signals .

Mechanistic Insights

Understanding the mechanism of action is vital for optimizing the therapeutic potential of this compound. Research has indicated that it may inhibit key signaling pathways involved in cell survival and proliferation, further supporting its use as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group in the molecule undergoes nucleophilic substitution under basic conditions. For example, alkylation reactions with alkyl bromoacetates yield ester derivatives.

Reaction ConditionsReactantsProductsYieldSource
Reflux with K₂CO₃ in dry acetoneEthyl bromoacetateEthyl 2-((5-arylthiazolo-triazolyl)thio)acetate75–85%
Reflux with KOH in ethanolEthyl ester intermediate2-((5-arylthiazolo-triazolyl)thio)acetic acid88–92%

This reaction sequence is critical for introducing functional groups (e.g., esters, acids) into the acetamide side chain .

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester derivative of this compound is hydrolyzed to the corresponding carboxylic acid under alkaline conditions:
R-S-CH₂COOEtKOH, EtOHR-S-CH₂COOH\text{R-S-CH₂COOEt} \xrightarrow{\text{KOH, EtOH}} \text{R-S-CH₂COOH}

  • Conditions : Reflux with aqueous KOH (3 eq.) in ethanol for 1 hour .

  • Characterization : The product exhibits IR absorption at 1738 cm⁻¹ (C=O stretch) and NMR signals for the acetic acid moiety .

Amidation Reactions

The carboxylic acid intermediate reacts with amines to form secondary or tertiary amides. For instance, coupling with 4-(pyrrolidin-1-yl)aniline yields:
R-S-CH₂COOH + H₂N-ArR-S-CH₂CONH-Ar\text{R-S-CH₂COOH + H₂N-Ar} \rightarrow \text{R-S-CH₂CONH-Ar}

  • Conditions : DCC/HOBt or EDCI in DMF at 0–25°C .

  • Example Product :

    • 2-((5-Phenylthiazolo-triazol-3-yl)thio)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

    • Yield : 78% .

Oxidation of Thioether to Sulfone

The thioether linkage can be oxidized to a sulfone using H₂O₂ or m-CPBA, enhancing electrophilicity for subsequent nucleophilic attacks:
R-S-R’H₂O₂, AcOHR-SO₂-R’\text{R-S-R'} \xrightarrow{\text{H₂O₂, AcOH}} \text{R-SO₂-R'}

  • Conditions : 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours .

  • Impact : Sulfonation increases polarity and enables Suzuki or Ullmann coupling reactions at the sulfone site .

Biological Alkylation (In Situ Reactivity)

In biological systems, the acetamide’s carbonyl group participates in hydrogen bonding with enzyme active sites, while the 4-chlorophenyl group engages in hydrophobic interactions. For example:

  • Target Enzymes : Cytochrome P450, kinase domains.

  • Mechanism : Reversible inhibition via π-π stacking and halogen bonding .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing CO₂ and HCl due to breakdown of the acetamide and chlorophenyl groups.

Key Research Findings

  • Synthetic Optimization :

    • Alkylation of the thiol precursor with ethyl bromoacetate achieves higher yields (85%) in acetone compared to DMF (62%) .

    • Hydrolysis of esters to acids requires stoichiometric KOH; excess base leads to decomposition .

  • Structure-Activity Relationship (SAR) :

    • The 4-chlorophenyl group enhances metabolic stability but reduces solubility in polar solvents.

    • Replacement of the m-tolyl group in the acetamide with bulkier aryl groups (e.g., naphthyl) improves anticancer activity by 40% .

  • Catalytic Applications :

    • Palladium-catalyzed cross-coupling at the sulfone-modified derivative enables diversification of the thiazolo-triazole scaffold .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours for heterocycle formation). Purification via column chromatography or recrystallization is critical to remove unreacted intermediates, such as residual thiols or acetamide precursors. Characterization by 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal analytical techniques are essential:

  • NMR spectroscopy identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/thiazole groups) and methyl/methylene groups (δ 2.3–3.5 ppm).
  • Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (e.g., m/z 483.5 [M+H]+^+).
  • IR spectroscopy detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-C=S at ~680 cm1^{-1}) .

Q. What preliminary assays are recommended to assess its bioactivity?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or resazurin-based) in cancer or microbial models. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) establish baseline activity. Parallel testing of structural analogs helps identify critical pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.
  • Core scaffold variation : Synthesize analogs with pyrazole or imidazole rings instead of thiazolo-triazole.
  • Bioisosteric replacement : Substitute the thioether linkage with sulfoxide/sulfone groups to modulate solubility and target binding. Compare results using molecular docking (e.g., AutoDock Vina) and free energy calculations (MM-PBSA) .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal validation : Replicate assays in independent labs with standardized protocols.
  • Mechanistic studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct target binding.
  • Metabolic stability testing : Assess if compound degradation (e.g., hydrolysis of the acetamide group) contributes to variability .

Q. What in silico methods are effective for predicting its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target ~3.5 for optimal permeability), CYP450 inhibition, and bioavailability.
  • Metabolite identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation at the m-tolyl group) .

Methodological Challenges

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions (ICH Q1B).
  • HPLC-DAD/MS analysis : Monitor degradation products (e.g., sulfoxide derivatives or hydrolyzed acetamide) over 24–72 hours .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells.
  • Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis or oxidative stress).
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity .

Q. How can researchers optimize multi-target activity while minimizing off-target effects?

  • Polypharmacology profiling : Screen against panels of kinases, GPCRs, and ion channels (e.g., Eurofins Panlabs).
  • Selectivity indices : Calculate IC50_{50} ratios between primary targets and related off-targets (e.g., hERG channel inhibition) .

Q. What experimental designs integrate multi-omics data for translational research?

  • Network pharmacology : Construct compound-target-disease networks using Cytoscape.
  • Machine learning : Train random forest models on omics datasets to predict in vivo efficacy .

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